1-(2-chloro-6-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2-chloro-6-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include 2-chloro-6-fluorobenzyl chloride, 3-methylphenylamine, and thieno[3,2-d]pyrimidine derivatives. The reaction conditions may involve:
Solvents: Common solvents such as dichloromethane, ethanol, or dimethylformamide.
Catalysts: Acid or base catalysts like hydrochloric acid or sodium hydroxide.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This may include:
Continuous flow reactors: For better control over reaction conditions.
Purification techniques: Such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 1-(2-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
1-(2-chloro-6-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H14ClFN2O2S |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H14ClFN2O2S/c1-12-4-2-5-13(10-12)24-19(25)18-17(8-9-27-18)23(20(24)26)11-14-15(21)6-3-7-16(14)22/h2-10H,11H2,1H3 |
InChI Key |
GHVGSCKAIVEMBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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